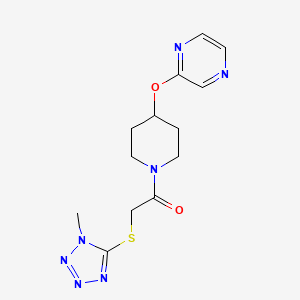

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Description

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a heterocyclic compound featuring a tetrazole-thioether moiety linked to an ethanone scaffold, which is further substituted with a piperidine ring bearing a pyrazin-2-yloxy group. This structure combines pharmacologically relevant motifs:

- Tetrazole ring: Known for metabolic stability and bioisosteric replacement of carboxylic acids, enhancing bioavailability .

- Piperidine-piperazine hybrid: Modulates solubility and receptor interactions, common in kinase inhibitors and antimicrobial agents .

- Pyrazine substituent: A nitrogen-rich aromatic ring that may influence π-π stacking and hydrogen bonding in biological targets .

Synthetic routes for analogous compounds involve nucleophilic substitution (e.g., bromo- or chloro-ethanone intermediates reacting with tetrazole thiols or amines) under inert atmospheres, with triethylamine as a base . Characterization relies on FT-IR, NMR, and mass spectrometry .

Properties

IUPAC Name |

2-(1-methyltetrazol-5-yl)sulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N7O2S/c1-19-13(16-17-18-19)23-9-12(21)20-6-2-10(3-7-20)22-11-8-14-4-5-15-11/h4-5,8,10H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCUGDDWUAQVOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, a piperidine moiety, and a pyrazinyl ether, which contribute to its unique biological properties. The molecular formula is with a molecular weight of approximately 337.41 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₅O₂S |

| Molecular Weight | 337.41 g/mol |

| LogP | 3.7934 |

| PSA | 81.93 |

Antimicrobial Activity

Recent studies have shown that compounds containing tetrazole and piperidine structures exhibit significant antimicrobial properties. For instance, a series of tetrazole-substituted piperidine derivatives demonstrated promising antibacterial and antifungal activities when tested against various strains. Specifically, compounds derived from similar structures have been noted for their efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

Antitumor Activity

The pyrazinyl component of the compound suggests potential antitumor activity, as pyrazole derivatives have been linked to inhibition of key cancer-related pathways. Research indicates that certain pyrazole derivatives can inhibit kinases implicated in tumor progression, such as BRAF and EGFR . The incorporation of the tetrazole moiety may enhance this activity through improved binding affinity to target proteins.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. The tetrazole ring can participate in hydrogen bonding and π-stacking interactions, enhancing binding to biological targets. Additionally, the presence of the piperidine ring may facilitate penetration into cellular membranes, allowing for effective intracellular action .

Case Study 1: Antimicrobial Evaluation

A study synthesized several derivatives of 2-(piperidin-1-yl)ethanone with tetrazole substitutions, evaluating their antimicrobial activity using serial dilution methods. Compounds with structural similarities to our compound showed significant activity against both bacterial and fungal strains, suggesting that modifications in the functional groups can lead to enhanced efficacy .

Case Study 2: Antitumor Screening

In vitro studies involving pyrazole derivatives indicated that certain compounds exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin resulted in a synergistic effect, enhancing overall cytotoxicity compared to individual treatments . This highlights the potential for our compound to be further explored in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

- Substituent Effects : Variations in the substituents on the piperidine and tetrazole rings can significantly alter potency.

- Electronic Properties : The electron-withdrawing or donating nature of substituents affects the overall reactivity and interaction with biological targets.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. The presence of the tetrazole ring in this compound may enhance its efficacy against various bacterial strains. Studies have shown that similar pyrazole derivatives possess good antibacterial and antifungal activities, suggesting that this compound could be explored further for its antimicrobial potential .

Anticancer Properties

Recent studies have highlighted the potential of tetrazole-containing compounds in anticancer therapy. For example, related compounds have demonstrated antiproliferative effects on cancer cell lines by inhibiting specific enzymes crucial for tumor growth. The mechanism often involves the compound's ability to bind to key targets within cancer cells, thereby disrupting their proliferation .

Neuropharmacology

The piperidine structure in the compound may contribute to neuropharmacological activities. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, making them potential candidates for treating neurological disorders such as depression and anxiety .

Synthesis Methodologies

The synthesis of 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. Key steps may include:

- Formation of the tetrazole ring through cyclization reactions.

- Introduction of the piperidine moiety via nucleophilic substitution.

- Final coupling reactions to attach the pyrazine group.

These synthetic pathways are crucial for optimizing yield and purity, which are essential for subsequent biological testing.

Case Study 1: Antimicrobial Evaluation

A study conducted on similar tetrazole derivatives demonstrated their effectiveness against resistant bacterial strains. The compound's ability to disrupt bacterial cell walls was attributed to its unique structural features, including the tetrazole ring .

Case Study 2: Anticancer Activity

In vitro studies on related compounds showed promising results in inhibiting cancer cell lines such as MCF-7 and HeLa. The mechanism was linked to the compound's interaction with DNA synthesis pathways, leading to cell cycle arrest .

Comparison with Similar Compounds

Key Observations :

- Pyrazine vs. Sulfonyl groups enhance electron-withdrawing effects but may reduce bioavailability.

- Tetrazole Substituents : Methyl at the 1-position (target) vs. aryl/benzyl (analogues) reduces steric bulk, possibly favoring target engagement. Benzyl-substituted derivatives (e.g., 7g–7i) show lower melting points (~123–137°C), suggesting increased flexibility .

Physicochemical and Analytical Data

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodology :

- The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring and subsequent coupling with tetrazole and pyrazine moieties. Key steps include:

- Step 1 : Activation of the piperidine ring via nucleophilic substitution to introduce the pyrazin-2-yloxy group. Optimal conditions involve refluxing in anhydrous THF with a base like K₂CO₃ .

- Step 2 : Thioether formation between the tetrazole and ethanone backbone. Catalysts such as DCC (dicyclohexylcarbodiimide) improve coupling efficiency under inert atmospheres .

- Optimization :

- Use HPLC to monitor reaction progress and isolate intermediates .

- Adjust solvent polarity (e.g., DMF for polar intermediates, ethanol for final crystallization) to enhance yield and purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the connectivity of the piperidine, tetrazole, and pyrazine groups. Key peaks include:

- ~δ 8.3 ppm (pyrazine protons) .

- δ 3.5–4.0 ppm (piperidine CH₂ groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodology :

- Variable Analysis : Compare assay conditions (e.g., cell lines, concentration ranges). For example, notes fluorinated analogs show enhanced activity in neuroinflammation models, while non-fluorinated versions may lack specificity .

- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. phenyl on tetrazole) and test against standardized targets (e.g., COX enzymes) to isolate contributing groups .

- Validation : Replicate studies under controlled conditions (pH 7.4, 37°C) and use statistical tools (e.g., ANOVA) to assess significance .

Q. What computational strategies predict this compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., COX-2 or kinase domains). Key interactions include:

- Hydrogen bonding between the pyrazine oxygen and active-site residues .

- π-Stacking of the tetrazole ring with aromatic amino acids .

- MD Simulations : Perform 100-ns simulations in GROMACS to evaluate binding stability under physiological conditions .

- QSAR Modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with activity data to guide synthetic modifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported for similar compounds?

- Methodology :

- Root-Cause Investigation :

- Design of Experiments (DoE) : Apply Taguchi methods to identify critical factors (e.g., temperature, stoichiometry) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s pharmacokinetic properties?

- Methodology :

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Structural and Mechanistic Insights

Q. How does the tetrazole-thioether moiety influence reactivity and stability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.